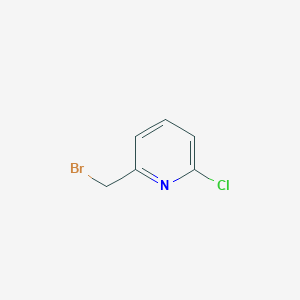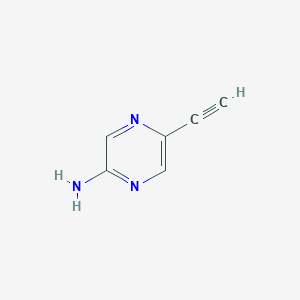
3-Amino-5-cyclobutyl-1H-pyrazole
Overview
Description
“3-Amino-5-cyclobutyl-1H-pyrazole” is a chemical compound with the molecular formula C7H11N3 . It has a molecular weight of 137.18 g/mol . The IUPAC name for this compound is 5-cyclobutyl-1H-pyrazol-3-amine . The InChI code for this compound is 1S/C7H11N3/c8-7-4-6(9-10-7)5-2-1-3-5/h4-5H,1-3H2,(H3,8,9,10) .
Molecular Structure Analysis
The molecular structure of 3-Amino-5-cyclobutyl-1H-pyrazole can be analyzed using various spectroscopic and computational methods . The compound has a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. Attached to this ring is a cyclobutyl group and an amino group. The exact spatial arrangement of these groups can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Amino-5-cyclobutyl-1H-pyrazole can be predicted based on its molecular structure . It has a molecular weight of 137.18 g/mol . The compound is likely to have a relatively low solubility in water due to the presence of the nonpolar cyclobutyl group. The compound’s reactivity and stability would be influenced by the presence of the amino group and the aromatic pyrazole ring.
Scientific Research Applications
Neuropharmacology: Cdk5 Inhibition
3-Amino-5-cyclobutyl-1H-pyrazole: has been identified as a potential inhibitor of Cyclin-dependent kinase 5 (Cdk5), a crucial regulator of neuronal signal transduction . Cdk5 activity is implicated in various neuropsychiatric and neurodegenerative conditions such as stress, anxiety, depression, addiction, Alzheimer’s disease, and Parkinson’s disease . The compound’s ability to permeate the brain and act as an anti-Cdk5 drug opens up possibilities for treating a spectrum of neurological and neuropsychiatric conditions.
Medicinal Chemistry: Anticancer and Anti-inflammatory
In medicinal chemistry, 3-Amino-5-cyclobutyl-1H-pyrazole serves as a scaffold for developing compounds with anticancer and anti-inflammatory properties . Its structure allows for the creation of ligands for receptors or enzymes, which are crucial in the treatment of diseases like cancer and inflammation.
Heterocyclic Synthesis: Pyrazolo[1,5-a]pyrimidines
This compound is extensively used as a precursor in the synthesis of condensed heterocyclic systems, particularly pyrazolo[1,5-a]pyrimidines . The tautomeric and conformational preferences of 3-Amino-5-cyclobutyl-1H-pyrazole play a significant role in its reactivity, impacting the synthetic strategies and biological activities of the resulting compounds.
Computational Chemistry: Molecular Simulations
3-Amino-5-cyclobutyl-1H-pyrazole: is also relevant in computational chemistry, where it is used in molecular simulations to understand and predict the behavior of chemical systems . Programs like Amber and GROMACS utilize this compound in their simulations, aiding in the visualization and analysis of molecular interactions.
Organic Synthesis: Intermediate
As an important raw material and intermediate, 3-Amino-5-cyclobutyl-1H-pyrazole is utilized in organic synthesis . Its versatility allows for its incorporation into various chemical reactions, leading to the creation of a wide range of organic compounds.
Pharmaceutical Field: Drug Design
The structural diversity provided by 3-Amino-5-cyclobutyl-1H-pyrazole makes it a valuable building block in drug design . Its presence in the molecular structure of drugs can significantly influence their pharmacokinetic and pharmacodynamic properties, making it a key component in the development of new medications.
Future Directions
The future directions for research on 3-Amino-5-cyclobutyl-1H-pyrazole could include further exploration of its synthesis, reactivity, and potential applications. Given the known biological activity of aminopyrazoles , this compound could be of interest in the development of new pharmaceuticals or agrochemicals. Further studies could also explore the compound’s physical and chemical properties, and its safety and environmental impact.
Mechanism of Action
Target of Action
It’s known that pyrazole compounds often serve as a privileged scaffold in medicinal chemistry for the development of kinase inhibitors .
Mode of Action
Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the compound’s interaction with its targets and any resulting changes .
Biochemical Pathways
Derivatives of 3- or 5-amino pyrazole, generally referred to as 3(5)-aminopyrazoles, are known to serve as starting materials for the synthesis of condensed heterocycles, including pyrazolo[1,5-a]pyrimidines .
Result of Action
The pyrazole moiety is known to be a key component in many kinase inhibitors, suggesting that this compound may have a role in regulating kinase activity .
properties
IUPAC Name |
5-cyclobutyl-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c8-7-4-6(9-10-7)5-2-1-3-5/h4-5H,1-3H2,(H3,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DELFRVWPWUEOHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623259 | |
| Record name | 5-Cyclobutyl-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-cyclobutyl-1H-pyrazole | |
CAS RN |
326827-21-8 | |
| Record name | 5-Cyclobutyl-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-cyclobutyl-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![Bicyclo[2.2.1]hept-5-ene-2-sulfonamide](/img/structure/B1289123.png)

